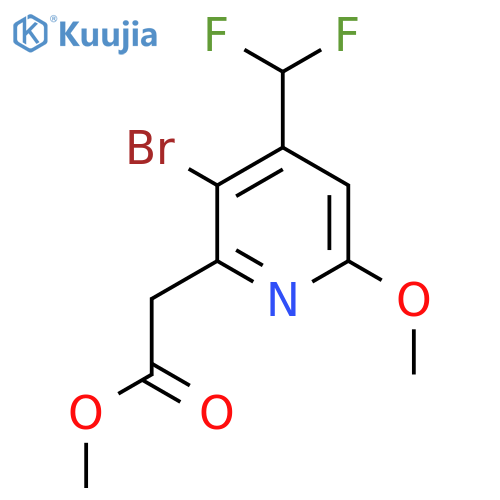Cas no 1806912-92-4 (Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate)

Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate
-
- インチ: 1S/C10H10BrF2NO3/c1-16-7-3-5(10(12)13)9(11)6(14-7)4-8(15)17-2/h3,10H,4H2,1-2H3
- ほほえんだ: BrC1=C(C(F)F)C=C(N=C1CC(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 48.4
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059630-500mg |
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate |
1806912-92-4 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Alichem | A029059630-1g |
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate |
1806912-92-4 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
| Alichem | A029059630-250mg |
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate |
1806912-92-4 | 97% | 250mg |
$969.60 | 2022-03-31 |
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetateに関する追加情報
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1806912-92-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate, identified by its CAS number 1806912-92-4, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, featuring a pyridine core with functional groups such as a bromo substituent, a difluoromethyl group, and a methoxy group, has garnered significant attention due to its versatility in the development of novel therapeutic agents.
The structural attributes of Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate make it an ideal candidate for further derivatization. The presence of the bromo group at the 3-position allows for nucleophilic substitution reactions, enabling the introduction of diverse side chains. Meanwhile, the difluoromethyl group, known for its metabolic stability and lipophilicity, enhances the pharmacokinetic properties of resulting molecules. Additionally, the methoxy group at the 6-position provides a site for further functionalization, making this compound a cornerstone in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate has been employed in the synthesis of compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, studies have demonstrated its utility in creating kinase inhibitors that modulate critical signaling pathways involved in cancer progression.
One notable area of research involves the use of Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate in the development of tyrosine kinase inhibitors (TKIs). These inhibitors are pivotal in treating various forms of cancer by selectively blocking the activity of abnormal tyrosine kinases. The compound's ability to serve as a precursor for such inhibitors lies in its ability to undergo further chemical transformations into highly specific pharmacophores. Researchers have leveraged its structural framework to design molecules that exhibit high affinity and selectivity for target enzymes.
The difluoromethyl group, a key feature of Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate, has been extensively studied for its impact on drug efficacy and bioavailability. Difluorinated compounds often exhibit improved metabolic stability, resistance to degradation by enzymes, and enhanced binding affinity to biological targets. This has led to their incorporation into numerous drug candidates that have advanced through clinical trials and into market-ready therapies.
Furthermore, the methoxy group in this compound offers a versatile handle for further chemical modifications. Researchers have utilized this group to introduce various functionalities, including hydroxyl groups or other heterocycles, which can fine-tune the pharmacological properties of the final product. This adaptability makes Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate a preferred choice for medicinal chemists seeking to explore new chemical space.
The bromo substituent at the 3-position of the pyridine ring is another critical feature that contributes to the compound's utility. It serves as an excellent leaving group for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures and have been widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.
In conclusion, Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1806912-92-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features enable it to serve as a versatile intermediate in the synthesis of novel therapeutic agents targeting various diseases. The ongoing research leveraging this compound underscores its importance in drug discovery and development efforts worldwide.
1806912-92-4 (Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate) 関連製品
- 93285-86-0(N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)
- 166739-13-5(N-Boc-N-cyclohexylglycine)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))
- 2248412-72-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate)
- 1020-16-2(3-Morpholinopropiophenone Hydrochloride)
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 895021-99-5(N-(2,4-dimethylphenyl)-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 2792217-27-5(1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1))




